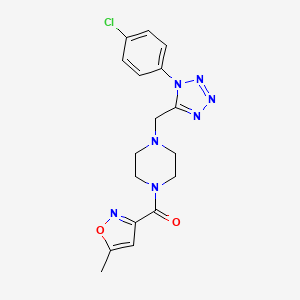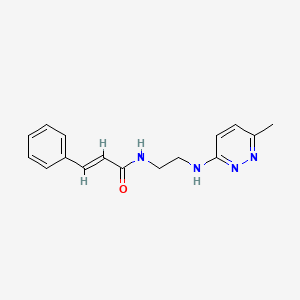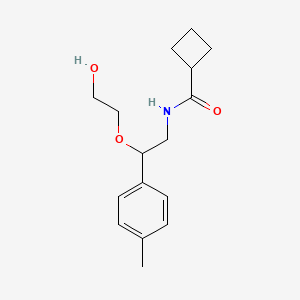
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide, also known as LY404187, is a compound that has been studied for its potential use in treating various neurological disorders.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Stereochemistry and Synthesis of Cyclobutane Derivatives
Research on cyclobutane derivatives, closely related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide, demonstrates the significance of stereochemistry in synthesizing such compounds. The unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid highlights the importance of controlling stereochemistry in chemical synthesis. This process involves photochemical reactions and subsequent transformations to produce cis and trans compounds with specific configurations, showing the complexity and precision required in synthesizing structurally similar cyclobutane derivatives (André et al., 2013).
Photochemical Reactions in Organic Synthesis
The use of photochemical reactions for asymmetric intramolecular cyclobutane formation from N,N-diallyl-2-quinolone-3-carboxamide, resulting in chiral cyclobutanes, underscores the utility of light-induced reactions in crafting complex molecules with high stereoselectivity. This example illustrates how photochemistry can be harnessed to produce cyclobutane derivatives with precise chiral properties, relevant to the synthesis of compounds like N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide (Yagishita et al., 2011).
Drug Delivery and Polymer Research
Polymer-Based Drug Delivery Systems
The exploration of poly(2‐oxazoline)s and poly(2‐oxazine)s as materials for constructing drug delivery systems highlights the broader context of using cyclobutane derivatives in biomedical applications. These polymers, characterized by excellent biological properties and synthetic modularity, offer insights into how the structural features of cyclobutane derivatives could be exploited in designing novel drug delivery platforms. This research indicates the potential of cyclobutane-based compounds in medical and pharmaceutical innovations (Sedláček & Hoogenboom, 2020).
DNA Repair and Photolyase Activity
Role in DNA Repair Mechanisms
The study of DNA photolyases, enzymes that repair DNA damage by utilizing visible light to cleave cyclobutane rings in pyrimidine dimers, presents a fascinating application of cyclobutane chemistry in biology. This mechanism underscores the biological significance of cyclobutane structures and their role in maintaining genomic integrity. Although not directly related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide, understanding the repair of cyclobutane-containing DNA lesions provides an interesting insight into the interplay between cyclobutane chemistry and biological function (Sancar, 1994).
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12-5-7-13(8-6-12)15(20-10-9-18)11-17-16(19)14-3-2-4-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWBNBIDJBKGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2CCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

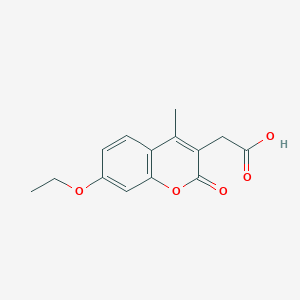
![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)
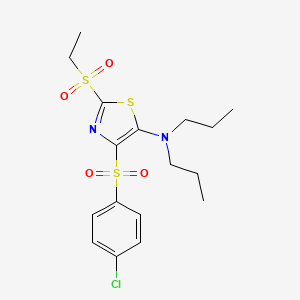
![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)
![(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2566989.png)
![4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2566991.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2566992.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2566997.png)
![2-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide](/img/structure/B2567000.png)
